CGS-12066 (maleate salt)

Overview

Description

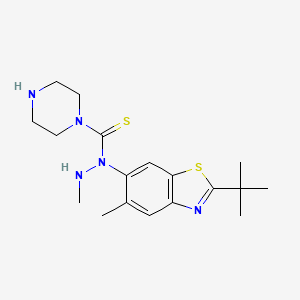

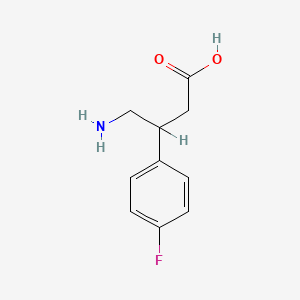

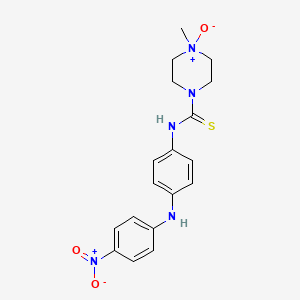

CGS-12066 maleate salt is a 5-HT1B serotonin receptor agonist .

Synthesis Analysis

The synthesis of CGS-12066 maleate salt involves several chemical reactions. The exact process is not detailed in the available resources .Molecular Structure Analysis

The chemical formula of CGS-12066 maleate salt is C21H21F3N4O4. It has a molecular weight of 450.420 . The InChI key is ZBPAHEUAJMCLRD-BTJKTKAUSA-N .Chemical Reactions Analysis

The chemical reactions involving CGS-12066 maleate salt are not detailed in the available resources .Physical And Chemical Properties Analysis

CGS-12066 maleate salt is a solid substance. It is soluble in water (1.4 mg/mL), ethanol (1.8 mg/mL), and 0.1 M HCl (4 mg/mL) .Scientific Research Applications

1. Structural Analysis and Crystallography

Research involving CGS-12066 (maleate salt) and similar compounds often focuses on structural analysis and crystallography. For instance, the study of structure-forming units in amino acid maleates, as exemplified by L-valinium hydrogen maleate, sheds light on the molecular interactions and stability of these compounds. This kind of research is crucial for understanding the properties of maleate salts, including CGS-12066, at a molecular level (Rychkov, Arkhipov, & Boldyreva, 2016).

2. Molecular Interactions

Studies on the formation of salts and cocrystals, such as those involving miconazole and maleate, are relevant to CGS-12066. These investigations explore how different molecular interactions, such as hydrogen bonding, influence the physicochemical properties of maleate salts. Understanding these interactions is vital for optimizing the properties of CGS-12066 for specific scientific applications (Tsutsumi et al., 2011).

3. Thermal Properties and Decomposition

The thermal decomposition of maleates, including CGS-12066, is a significant area of research. Studies on the thermolysis of maleates like Cu and La maleates provide insights into their thermal stability and decomposition mechanisms. These findings can be extrapolated to understand the thermal behavior of CGS-12066 in various conditions (Polozov et al., 2019).

4. Potential Medical Applications

While focusing on non-medical applications, it's worth noting that the structure and properties of CGS-12066 have implications in the medical field. For instance, the investigation of ergometrine and methylergometrine, as maleate salts, in controlling postpartum hemorrhage, offers an example of how maleate salts can be utilized in medical applications. This indirectly highlights the potential for CGS-12066 in similar contexts (Meneghetti et al., 2020).

5. Supramolecular ChemistryResearch in supramolecular chemistry, such as the study of benzoylmethyltriphenylphosphonium hydrogen maleate, contributes to understanding how CGS-12066 interacts at a molecular level. These studies are vital for developing new applications for CGS-12066

Scientific Research Applications of CGS-12066 (maleate salt)

Recent Developments in Research (2020-2023)

Pharmacological Properties of Related Maleate Salts :

- Pheniramine Maleate : Research on pheniramine maleate, an alkylamine derivative, has revealed its antihistaminic and vasodilatory properties. This maleate salt binds to histamine H1 receptors, leading to various physiological effects, providing insight into similar potential applications of CGS-12066 maleate (Pheniramine Maleate, 2020).

Crystallography and Stereochemistry Analysis :

- Ergometrine and Methylergometrine : Studies focusing on ergometrine and methylergometrine, used as maleate salts in medical applications, highlight the significance of crystallographic and NMR analysis. Such studies can provide a deeper understanding of CGS-12066 maleate's molecular structure and interactions (Meneghetti et al., 2020).

Organic Synthesis and Chemical Reactions :

- Selective Addition of Organolithiums : The use of maleate salts in chemical reactions, such as the 1,4-addition of organolithiums to maleate monoesters, exemplifies their utility in organic synthesis. This could be relevant for exploring synthetic applications of CGS-12066 maleate (Liu et al., 2020).

Microbial Production and Biotechnological Applications :

- Biosynthesis of Maleate : Research on the microbial production of maleate from glycerol in engineered Escherichia coli opens up possibilities for biotechnological synthesis of maleate salts like CGS-12066. This approach could offer a more sustainable and efficient method for producing CGS-12066 maleate (Sheng et al., 2021).

Pharmacokinetics in Medical Research :

- Bedaquiline Salts Comparison : A study comparing the pharmacokinetics and bioavailability of different bedaquiline salts, including the maleate form, in dogs provides insights into the absorption and distribution of maleate salts in biological systems. This could indirectly inform the pharmacokinetic profile of CGS-12066 maleate (Jaw-Tsai et al., 2023).

Mechanism of Action

Target of Action

CGS-12066 (maleate salt), also known as CGS 12066B, is a selective agonist of the 5-HT1B serotonin receptor . The 5-HT1B receptor is primarily located in the central nervous system and plays a crucial role in serotonin signaling .

Mode of Action

CGS-12066 binds to and activates the 5-HT1B serotonin receptor . This activation elicits specific physiological and behavioral effects associated with serotonin signaling .

Biochemical Pathways

The primary biochemical pathway affected by CGS-12066 is the serotonin signaling pathway. By activating the 5-HT1B receptor, CGS-12066 can modulate the transmission of serotonin, a neurotransmitter that plays a key role in mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

The maleate salt form of cgs-12066 is noted for its improved stability, solubility, and formulation properties , which could potentially enhance its bioavailability.

Result of Action

The activation of the 5-HT1B receptor by CGS-12066 can lead to various molecular and cellular effects. These effects are largely dependent on the specific physiological context and can include changes in mood, sleep patterns, and appetite, among others .

Action Environment

The action, efficacy, and stability of CGS-12066 can be influenced by various environmental factorsThe maleate salt form of CGS-12066 offers improved stability, which may enhance its performance in various environments .

Safety and Hazards

properties

IUPAC Name |

but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4.C4H4O4/c1-22-7-9-23(10-8-22)16-15-3-2-6-24(15)14-5-4-12(17(18,19)20)11-13(14)21-16;5-3(6)1-2-4(7)8/h2-6,11H,7-10H2,1H3;1-2H,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPAHEUAJMCLRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)C(F)(F)F)N4C2=CC=C4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-5'-phenyl-1-(2-phenylethyl)-spiro[3H-indole-3,2'(3'H)-[1,3,4]thiadiazol]-2(1H)-one](/img/structure/B1668463.png)

![N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine;tetrahydrochloride](/img/structure/B1668467.png)

![Sodium;7-[[2-[4-[(2-amino-2-carboxyethoxy)carbonylamino]phenyl]-2-hydroxyacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1668479.png)

![2-Hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide](/img/structure/B1668483.png)